![molecular formula C9H9Cl2NO B3100203 N-(4,5-dichloro-2-methylphenyl)acetamide CAS No. 136403-09-3](/img/structure/B3100203.png)
N-(4,5-dichloro-2-methylphenyl)acetamide
Overview
Description
“N-(4,5-dichloro-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 136403-09-3 . It has a molecular weight of 218.08 .
Molecular Structure Analysis
The molecular structure of “N-(4,5-dichloro-2-methylphenyl)acetamide” is represented by the linear formula: C9H9Cl2NO . The Inchi Code for this compound is 1S/C9H9Cl2NO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4,5-dichloro-2-methylphenyl)acetamide” include a molecular weight of 218.08 . Unfortunately, specific information about its melting point, boiling point, and other physical properties was not found in the available resources.Scientific Research Applications
Chemical Structure and Research Applications
Chemical Derivatives and Synthetic Opioids N-substituted benzamides and acetamides, known as U-drugs, have been extensively researched for their pharmacological activities, especially as synthetic opioids. These compounds, including N-(4,5-dichloro-2-methylphenyl)acetamide, could be structurally related or share similar chemical functionalities, indicating potential research interest in their pharmacological properties or as precursors in synthetic pathways for novel compounds (Sharma et al., 2018).
Biological Effects of Chemical Derivatives The biological effects of acetamide and its derivatives, including toxicity and environmental impact, have been a subject of scientific investigation. Such studies contribute to understanding the biological and environmental fate of these compounds, which may include derivatives like N-(4,5-dichloro-2-methylphenyl)acetamide (Kennedy, 2001).
Environmental Impact and Degradation Research on acetaminophen, a compound structurally distinct but functionally related to acetamides, reveals insights into the environmental degradation and biotoxicity of pharmaceutical compounds. Such research may offer indirect implications for the environmental behavior of N-(4,5-dichloro-2-methylphenyl)acetamide and similar substances (Qutob et al., 2022).
properties
IUPAC Name |
N-(4,5-dichloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRJKYILSDJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-2-methylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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